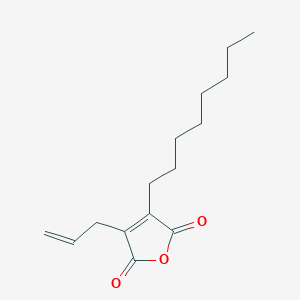![molecular formula C14H15BrFNO B14214938 2H-Azepin-2-one, 1-[1-(2-bromo-5-fluorophenyl)ethenyl]hexahydro- CAS No. 828267-54-5](/img/structure/B14214938.png)
2H-Azepin-2-one, 1-[1-(2-bromo-5-fluorophenyl)ethenyl]hexahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Azepin-2-one, 1-[1-(2-bromo-5-fluorophenyl)ethenyl]hexahydro- is an organic compound that belongs to the class of azepinones This compound is characterized by its unique structure, which includes a hexahydro-azepinone ring substituted with a 2-bromo-5-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azepin-2-one, 1-[1-(2-bromo-5-fluorophenyl)ethenyl]hexahydro- typically involves the following steps:
Formation of the Azepinone Ring: The azepinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-Bromo-5-Fluorophenyl Group: This step involves the use of a halogenation reaction to introduce the bromo and fluoro substituents onto the phenyl ring. Common reagents for this step include bromine and fluorine sources such as N-bromosuccinimide (NBS) and Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2H-Azepin-2-one, 1-[1-(2-bromo-5-fluorophenyl)ethenyl]hexahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2H-Azepin-2-one, 1-[1-(2-bromo-5-fluorophenyl)ethenyl]hexahydro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2H-Azepin-2-one, 1-[1-(2-bromo-5-fluorophenyl)ethenyl]hexahydro- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2H-Azepin-2-one, hexahydro-1-methyl-
- 1-Hydroxymethyl-2H-azepin-2-one
- Hexahydro-5-methyl-2H-azepin-2-one
Uniqueness
2H-Azepin-2-one, 1-[1-(2-bromo-5-fluorophenyl)ethenyl]hexahydro- is unique due to the presence of the 2-bromo-5-fluorophenyl group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
828267-54-5 |
|---|---|
Molecular Formula |
C14H15BrFNO |
Molecular Weight |
312.18 g/mol |
IUPAC Name |
1-[1-(2-bromo-5-fluorophenyl)ethenyl]azepan-2-one |
InChI |
InChI=1S/C14H15BrFNO/c1-10(12-9-11(16)6-7-13(12)15)17-8-4-2-3-5-14(17)18/h6-7,9H,1-5,8H2 |
InChI Key |
AIPPNOQPTGZWBU-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=C(C=CC(=C1)F)Br)N2CCCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14214856.png)
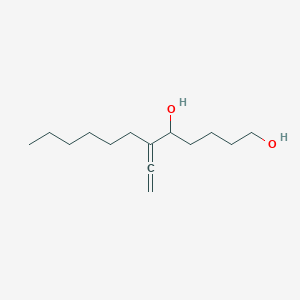

![2-{[2-(Benzylamino)ethyl]amino}-2-methylpropan-1-ol](/img/structure/B14214881.png)
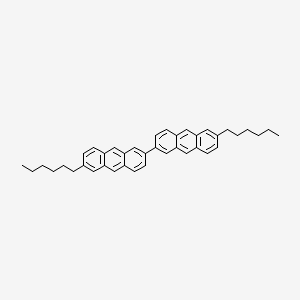
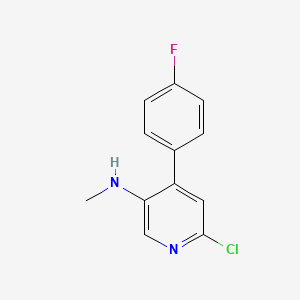
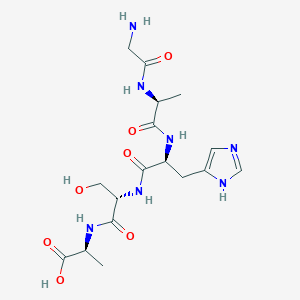

![2-{[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14214913.png)

![2-[E-2-(4-Diethylaminomethyl-phenyl)-vinyl]-benzoic acid](/img/structure/B14214926.png)
![2-[(5-Amino-4-chloro-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one](/img/structure/B14214933.png)
![Phosphonic acid, [[(trans-4-methylcyclohexyl)amino]carbonyl]-](/img/structure/B14214943.png)
